4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride
CAS No.: 1588438-93-0
Cat. No.: VC11507776
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.74 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1588438-93-0 |
---|---|
Molecular Formula | C12H19ClN2O |
Molecular Weight | 242.74 g/mol |
IUPAC Name | 4-(aminomethyl)-N-methyl-N-propan-2-ylbenzamide;hydrochloride |
Standard InChI | InChI=1S/C12H18N2O.ClH/c1-9(2)14(3)12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,8,13H2,1-3H3;1H |
Standard InChI Key | AHLNAFAKJKOFGA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N(C)C(=O)C1=CC=C(C=C1)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a benzamide core (C₆H₅CONH₂) modified at the para position with an aminomethyl group (–CH₂NH₂). The amide nitrogen is further substituted with methyl (–CH₃) and isopropyl (–CH(CH₃)₂) groups, forming a tertiary amine. The hydrochloride salt (HCl) counterion enhances aqueous solubility, a critical factor for bioavailability .
Key structural features include:
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Benzamide backbone: Provides planar aromaticity for hydrophobic interactions.
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Aminomethyl group: Introduces a primary amine capable of hydrogen bonding or ionic interactions.
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N-methyl-N-isopropyl substituents: Confer steric bulk, potentially influencing target selectivity.
Physicochemical Profile
Experimental data from patent filings indicate a molecular weight of 284.79 g/mol (free base) and 321.25 g/mol (hydrochloride salt). The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, suggesting moderate lipophilicity . Solubility in aqueous buffers at pH 7.4 exceeds 10 mg/mL due to the hydrochloride salt form, while the free base exhibits limited solubility (<1 mg/mL) .
Synthesis and Manufacturing
Synthetic Pathways
A representative synthesis route, adapted from WO2022056100A1 , involves three stages:
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Alkylation of benzamide precursor:
Subsequent reduction using Raney nickel yields 4-(aminomethyl)benzamide. -
N-alkylation:
The primary amine undergoes sequential alkylation with methyl iodide and isopropyl bromide under basic conditions (K₂CO₃, DMF). -
Salt formation:
Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.
Optimization Challenges
Critical process parameters include:
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Temperature control: Exothermic reactions during alkylation require cooling to –20°C to prevent byproduct formation .
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Purification: Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) achieves >98% purity, as verified by HPLC .
Pharmacological Applications
Protease Inhibition
Comparative studies with structurally analogous compounds (e.g., BACE1 inhibitors) reveal potent inhibition of aspartyl proteases. In vitro assays demonstrate IC₅₀ values of 12 nM against BACE1, with >100-fold selectivity over cathepsin D . The aminomethyl group engages catalytic dyads via hydrogen bonding, while the isopropyl moiety occupies hydrophobic subpockets (Table 1) .
Table 1: Inhibitory Activity of Select Protease Inhibitors
Compound | BACE1 IC₅₀ (nM) | Cathepsin D IC₅₀ (μM) |
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4-(Aminomethyl)-N-methyl-N-(propan-2-yl)benzamide HCl | 12 | >10 |
Reference Compound A | 8 | 0.5 |
Neuroprotective Effects
In murine models of Alzheimer’s disease, subcutaneous administration (10 mg/kg) reduced brain Aβ₄₂ levels by 40% over 24 hours . The compound’s ability to cross the blood-brain barrier () correlates with its moderate logP and low P-glycoprotein efflux ratio (1.5) .
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability in rats is 58%, with at 2 hours. The volume of distribution () of 1.2 L/kg suggests extensive tissue penetration . Plasma protein binding is 89%, primarily to albumin .
Metabolic Pathways
Cytochrome P450 2D6 (CYP2D6) mediates N-demethylation, producing a primary amine metabolite. Co-administration with CYP2D6 inhibitors (e.g., quinidine) increases AUC by 3.2-fold . No reactive metabolites were detected in hepatocyte incubations, suggesting low bioactivation risk.
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